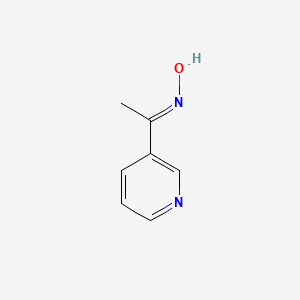
3-Acetylpyridine oxime
説明
3-Acetylpyridine oxime is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72375. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Transformations
3-Acetylpyridine oxime has been utilized in chemical synthesis and transformations. For instance, 2-Acetylpyridine oxime esters have been transformed into α-oxygenated imines in an Ir(iii) complex under mild conditions. This process involves tautomerization of the oxime esters into N-oxyenamines and subsequent rearrangement, demonstrating the compound's versatility in organic synthesis (Takahashi, Kodama, & Ishii, 2017).
Structural Analysis
Studies have also focused on the structural aspects of derivatives of this compound. For example, the synthesis of (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime involved exploring its molecular conformation, highlighting its planar chain-extended structure, which is stabilized by intramolecular hydrogen bonding (Mojzych, Karczmarzyk, & Fruziński, 2008).
Biomedical Research
In the biomedical field, derivatives of this compound have shown potential. A study described the synthesis of O-[3-(5-tetrazolyl)propyl]oximes from phenyl- and pyridylaldoximes and ketoximes, with the sodium salt of 2-acetylpyridine O-[3-(5-tetrazolyl)propyl]oxime exhibiting high cytotoxic activity in vitro (Rubina, Abele, et al., 2006).
Antimicrobial Applications
This compound derivatives have also been explored for their antimicrobial properties. A study synthesized various oxime ether derivatives, finding that some exhibited strong antiamoebic activity, comparable or superior to standard drugs (Abid, Husain, & Azam, 2005).
Coordination Chemistry
The coordination chemistry of pyridyl oximes, including this compound, has been a significant area of research. These compounds are versatile ligands for creating polynuclear complexes, coordination polymers, and mixed-metal chemistry. Their potential in magnetic applications and as catalysts in synthetic chemistry has been highlighted (Milios, Stamatatos, & Perlepes, 2006).
Biomedical Coatings
This compound has also been used in the development of antimicrobial coatings for biomedical applications. A self-assembled resin system containing p-acetylpyridine oxime demonstrated strong biocidal properties against various bacteria and fungi (Chauhan, 2012).
将来の方向性
作用機序
Target of Action
3-Acetylpyridine Oxime primarily targets the 4-hydroxy-tetrahydrodipicolinate reductase enzyme . This enzyme is found in Escherichia coli (strain K12) and plays a crucial role in the biochemical reactions where it serves as an electron carrier .
Mode of Action
The compound interacts with its target by serving as an electron carrier, being alternately oxidized and reduced . This interaction results in changes in the enzymatic reactions, affecting the overall biochemical process .
Biochemical Pathways
This compound affects the biochemical pathways where it serves as an electron carrier . The compound is involved in numerous enzymatic reactions, influencing the downstream effects of these pathways .
Pharmacokinetics
It is known that after intraperitoneal or subcutaneous injection, it is readily absorbed . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an electron carrier in enzymatic reactions . By being alternately oxidized and reduced, it influences the biochemical processes in which it is involved .
生化学分析
Biochemical Properties
3-Acetylpyridine oxime plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It has been shown to interact with several key enzymes, including acetylcholinesterase and various kinases. The interaction with acetylcholinesterase is particularly noteworthy as it leads to the reactivation of this enzyme, which is crucial for the breakdown of acetylcholine in the nervous system . Additionally, this compound has been reported to inhibit kinases such as AMP-activated protein kinase, phosphatidylinositol 3-kinase, and cyclin-dependent kinases . These interactions are primarily mediated through the oxime group’s ability to form hydrogen bonds and coordinate with metal ions.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to induce axon degeneration and neuronal cell death by activating the SARM1 pathway . This activation leads to the depletion of NAD+ and subsequent cell death. In other cell types, such as astrocytes, this compound has been observed to reduce autophagy and prevent cell death . These effects are mediated through changes in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the allosteric site of SARM1, leading to its activation and subsequent NAD+ depletion . This binding interaction is facilitated by the oxime group’s ability to form hydrogen bonds and coordinate with metal ions. Additionally, this compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . These interactions result in significant changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also exert biological effects. Long-term exposure to this compound in vitro has been shown to lead to sustained activation of the SARM1 pathway and continued neuronal cell death . In vivo studies have demonstrated that the compound’s neurotoxic effects can persist over extended periods, leading to chronic neurodegeneration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild neurotoxic effects, such as impaired motor coordination and balance . At higher doses, this compound can cause severe neurotoxicity, leading to significant neuronal cell death and behavioral deficits . These toxic effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to NAD+ metabolism. It is converted into 3-Acetylpyridine adenine dinucleotide, which can act as an inhibitor of NADH:ubiquinone oxidoreductase in the respiratory chain . This inhibition leads to disruptions in cellular energy metabolism and can contribute to the compound’s neurotoxic effects. Additionally, this compound can influence the synthesis of acetylcholine by affecting the availability of nicotinic acid .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For example, the compound has been shown to accumulate in specific brain regions, such as the inferior olive, where it exerts its neurotoxic effects . The distribution of this compound within tissues is influenced by its chemical properties, including its ability to form stable complexes with metal ions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize within mitochondria, where it can interfere with the respiratory chain and disrupt cellular energy metabolism . Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
特性
IUPAC Name |
(NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXORUOQNNOKN-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5973-83-1 | |
| Record name | Ketone, methyl 3-pyridyl, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetylpyridine oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(3-pyridinyl)-, oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-acetylpyridine oxime in the synthesis of the N-substituted amides described in the paper?
A1: this compound serves as a crucial starting material in one of the synthetic routes described for producing the target N-substituted amides []. The paper outlines a multi-step process:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


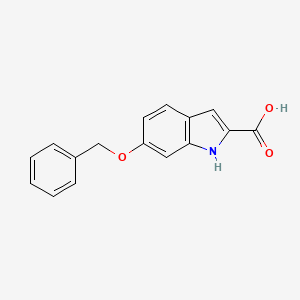
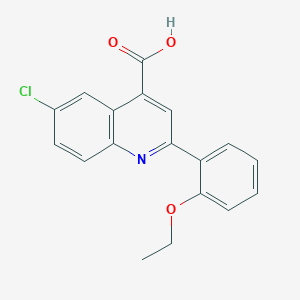
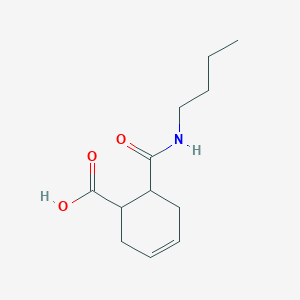
![6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide](/img/structure/B1275337.png)

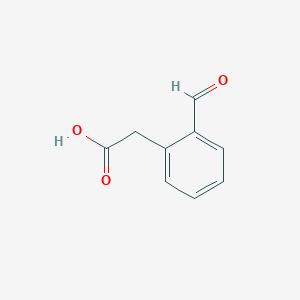
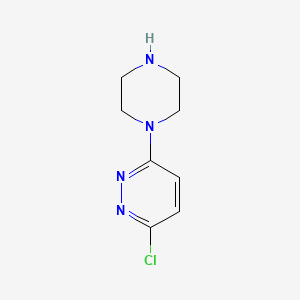
![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275344.png)
![4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1275347.png)

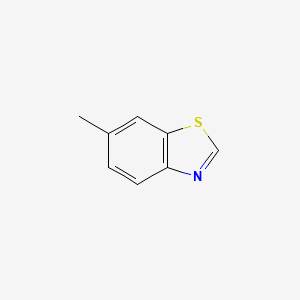
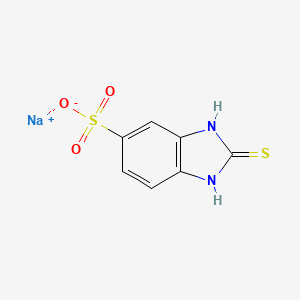
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275356.png)
![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)
